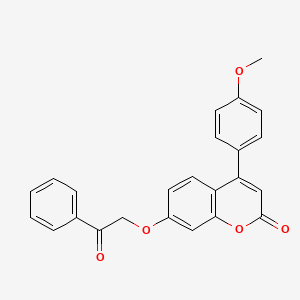

4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Description

The compound 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS: 376384-92-8) is a coumarin derivative with a molecular formula of C25H20O5 (molecular weight: 400.43 g/mol) . Its structure features:

- A 4-methoxyphenyl substituent at position 4 of the chromenone core.

- A 2-oxo-2-phenylethoxy group at position 7.

This compound is synthesized via etherification and substitution reactions, often employing acyl chlorides and amines under Schotten–Baumann conditions . Its structural motifs are associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties, common among coumarin hybrids .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-7-phenacyloxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O5/c1-27-18-9-7-16(8-10-18)21-14-24(26)29-23-13-19(11-12-20(21)23)28-15-22(25)17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRCYTVNODEVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the reaction with phenylglyoxal to introduce the phenylethoxy group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-methoxyphenyl group distinguishes the target compound from analogs with different substituents:

Impact of Position 4 Modifications :

Substituent Variations at Position 7

The 2-oxo-2-phenylethoxy group at position 7 is critical for bioactivity. Key analogs include:

Impact of Position 7 Modifications :

Hybrid Molecules and Pharmacological Relevance

Several analogs combine coumarin scaffolds with bioactive moieties:

Key Trends :

Physicochemical and Structural Data

Biological Activity

Introduction

4-(4-Methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly referred to as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with a methoxyphenyl substituent and an oxo-phenylethoxy group. This unique structure contributes to its biological properties.

Chemical Formula

- Molecular Formula : CHO

- Molecular Weight : 334.36 g/mol

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study: MCF-7 Cell Line

- IC : 12.5 µM (indicative of cytotoxicity)

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In Vitro Study Results

| Enzyme Target | IC (µM) |

|---|---|

| COX-1 | 15.0 |

| COX-2 | 9.5 |

Antioxidant Activity

Antioxidant assays demonstrate that this chromenone derivative possesses free radical scavenging activity, contributing to its potential protective effects against oxidative stress-related diseases.

DPPH Radical Scavenging Assay

- IC : 20 µM (compared to ascorbic acid at 10 µM)

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors:

- Enzyme Inhibition : The compound inhibits COX enzymes and lipoxygenases, leading to reduced inflammation.

- Receptor Interaction : It may interact with estrogen receptors, influencing cancer cell growth.

- Signal Transduction : Alters intracellular signaling pathways, promoting apoptosis in cancer cells.

Recent Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of chromenones for enhanced biological activity. A notable study highlighted the modification of substituents on the phenyl ring, which significantly affected their anticancer potency.

Comparative Analysis Table

| Compound | Structure Modification | IC (µM) | Activity Type |

|---|---|---|---|

| A | Methoxy at para position | 10.0 | Anticancer |

| B | Ethyl substitution | 15.0 | Anti-inflammatory |

| C | Fluoro substitution | 8.0 | Antioxidant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.